![molecular formula C14H11ClN2O3 B14362399 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride CAS No. 90183-38-3](/img/structure/B14362399.png)
4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is a complex organic compound that features a benzoyl chloride group attached to a hydroxybenzamide structure, which is further substituted with a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride typically involves multiple stepsThe final step involves the chlorination of the benzoyl group using reagents such as thionyl chloride or oxalyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl chloride can be reduced to form a corresponding alcohol.
Substitution: The chloride group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) under basic or neutral conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyridin-3-ylmethyl group can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the hydroxy and benzoyl chloride groups can participate in hydrogen bonding and covalent interactions, respectively, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
4-Hydroxybenzoyl chloride: Lacks the pyridin-3-ylmethyl group, making it less specific in its interactions.
3-{[(Pyridin-3-yl)methyl]carbamoyl}benzoyl chloride: Lacks the hydroxy group, which may reduce its potential for hydrogen bonding.
4-Hydroxy-3-{[(pyridin-2-yl)methyl]carbamoyl}benzoyl chloride: Similar structure but with a pyridin-2-ylmethyl group, which may alter its binding properties.
Uniqueness: 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is unique due to the presence of both the hydroxy and pyridin-3-ylmethyl groups, which confer specific chemical reactivity and binding properties. These features make it a valuable compound for targeted applications in various fields .
Properties
CAS No. |
90183-38-3 |
|---|---|
Molecular Formula |
C14H11ClN2O3 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
4-hydroxy-3-(pyridin-3-ylmethylcarbamoyl)benzoyl chloride |
InChI |
InChI=1S/C14H11ClN2O3/c15-13(19)10-3-4-12(18)11(6-10)14(20)17-8-9-2-1-5-16-7-9/h1-7,18H,8H2,(H,17,20) |
InChI Key |
DBCZRCIQDBLCRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)C(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B14362322.png)
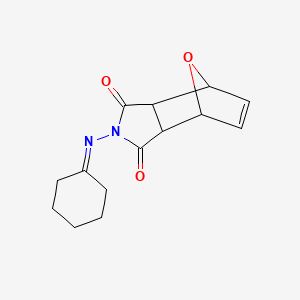

![N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide](/img/structure/B14362337.png)
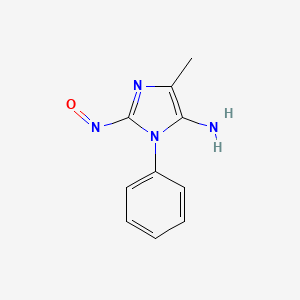
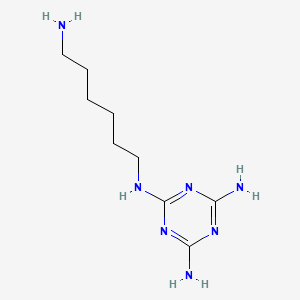
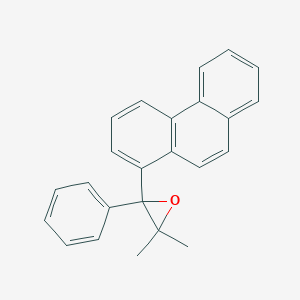
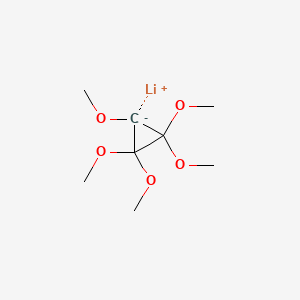
![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)
![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)

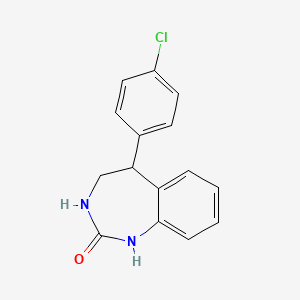
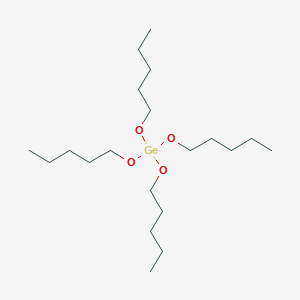
![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
